Ortho-Bromophenyl Regioisomer: Conformational Restriction and Steric Profile Differentiation from Meta- and Para-Substituted Analogs
The ortho-bromophenyl substitution in 2-(2-bromophenyl)azetidine imposes distinct steric hindrance and conformational constraints on the azetidine ring compared to the corresponding meta-substituted 3-(2-bromophenyl)azetidine and para-substituted 4-(2-bromophenyl)azetidine analogs [1]. The ortho-positioning of the bromine atom at the C2 aryl carbon creates restricted rotation around the aryl-azetidine bond and alters the spatial orientation of the azetidine nitrogen lone pair, whereas the meta-substituted analog positions the bromine at the C3 aryl carbon with different geometric consequences for molecular recognition [1].
| Evidence Dimension | Conformational constraint and steric environment |
|---|---|
| Target Compound Data | Ortho-bromophenyl substitution (C2 position); bromine at ortho position relative to azetidine attachment point |
| Comparator Or Baseline | 3-(2-Bromophenyl)azetidine: bromine at meta position relative to azetidine attachment; 4-(2-Bromophenyl)azetidine: bromine at para position |
| Quantified Difference | Qualitative difference in steric profile and conformational flexibility; ortho-substitution produces greater rotational restriction |
| Conditions | Structural analysis based on regioisomeric comparison |
Why This Matters
Ortho-substitution provides distinct conformational constraints that can be exploited for target-specific binding interactions not achievable with meta- or para-substituted analogs, influencing ligand design decisions.
- [1] Kuujia. 3-(2-Bromophenyl)azetidine CAS No: 1203685-80-6. Regioisomer Structural Comparison. Accessed 2026. View Source
